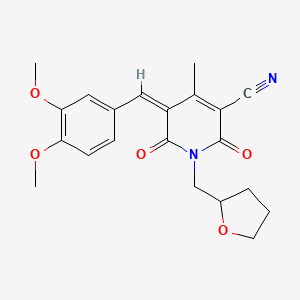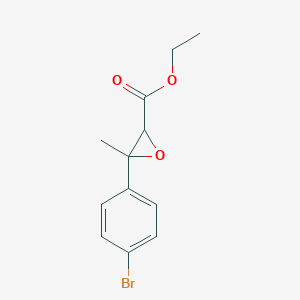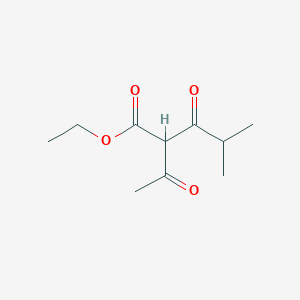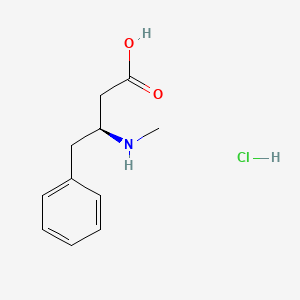
1-(3,3-Difluorocyclobutyl)prop-2-yn-1-aminehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,3-Difluorocyclobutyl)prop-2-yn-1-amine hydrochloride is a chemical compound with the molecular formula C7H11F2NClH It is known for its unique structural features, including a difluorocyclobutyl ring and a prop-2-yn-1-amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,3-Difluorocyclobutyl)prop-2-yn-1-amine hydrochloride typically involves the following steps:
Formation of the Difluorocyclobutyl Ring: The starting material, 3,3-difluorocyclobutan-1-amine, is synthesized through a series of reactions involving fluorination and cyclization.
Attachment of the Prop-2-yn-1-amine Group: The difluorocyclobutyl intermediate is then reacted with propargylamine under specific conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
1-(3,3-Difluorocyclobutyl)prop-2-yn-1-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Aplicaciones Científicas De Investigación
1-(3,3-Difluorocyclobutyl)prop-2-yn-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(3,3-Difluorocyclobutyl)prop-2-yn-1-amine hydrochloride involves its interaction with specific molecular targets. These interactions can lead to various biochemical effects, depending on the context of its use. The compound may act on enzymes, receptors, or other proteins, modulating their activity and influencing cellular pathways.
Comparación Con Compuestos Similares
Similar Compounds
3,3-Difluorocyclobutan-1-amine: A precursor in the synthesis of the target compound.
Prop-2-yn-1-amine: Another related compound with similar structural features.
Uniqueness
1-(3,3-Difluorocyclobutyl)prop-2-yn-1-amine hydrochloride is unique due to the presence of both the difluorocyclobutyl ring and the prop-2-yn-1-amine group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C7H10ClF2N |
|---|---|
Peso molecular |
181.61 g/mol |
Nombre IUPAC |
1-(3,3-difluorocyclobutyl)prop-2-yn-1-amine;hydrochloride |
InChI |
InChI=1S/C7H9F2N.ClH/c1-2-6(10)5-3-7(8,9)4-5;/h1,5-6H,3-4,10H2;1H |
Clave InChI |
WOIWKIPUXFORPV-UHFFFAOYSA-N |
SMILES canónico |
C#CC(C1CC(C1)(F)F)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![tert-butyl N-{[1-(2-hydroxyethyl)cyclobutyl]methyl}carbamate](/img/structure/B13575322.png)
![8-methyl-1H,4H,5H-pyrazolo[4,3-c]quinolin-4-one](/img/structure/B13575333.png)


![(6R)-2-nitro-6-[[4-(trifluoromethoxy)phenyl]methoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B13575352.png)
![2-[(4-fluoro-3-nitrophenyl)amino]-N-[4-(morpholin-4-yl)phenyl]acetamide](/img/structure/B13575361.png)


